molecular formula C11H12N2 B2531604 3,5-dimethyl-4-phenyl-1H-pyrazole CAS No. 4345-49-7

3,5-dimethyl-4-phenyl-1H-pyrazole

Cat. No. B2531604
CAS RN: 4345-49-7
M. Wt: 172.231
InChI Key: ZKTZVPARPDWOAO-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-4-phenyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various synthetic routes. One approach involves the condensation of 1,3-diketones with hydrazine in ethanol . Another method reported the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions using a Suzuki–Miyaura cross-coupling reaction in water

Scientific Research Applications

Kinetic Study for Synthesis

A kinetic study for the synthesis of 3,5-dimethyl-4-phenyl-1H-pyrazole derivatives was conducted, focusing on the solid–liquid phase transfer catalysis conditions assisted by ultrasound application. This study explored the conditions and kinetics for efficiently synthesizing this compound, which has various applications in chemical research (Wang, Brahmayya, & Hsieh, 2015).

Electrocatalyzed Reactions

Research into the electrocatalyzed N–N coupling and ring cleavage reactions of this compound and its derivatives has led to the electro-organic synthesis of new heterocyclic compounds. This process is significant for creating novel compounds with potential applications in materials science and pharmaceuticals (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Metallomacrocyclic Complexes

The compound has been used in the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands. These complexes have potential applications in catalysis and materials chemistry, as indicated by diffusion NMR studies and theoretical calculations (Guerrero et al., 2008).

Structural and Electronic Tuning

Studies have been conducted on tuning the molecular/electronic structure of new substituted pyrazoles, including this compound. These studies are vital for understanding how structural changes impact the properties of these compounds, which is crucial for their application in various fields, including pharmacology (Bustos et al., 2018).

Synthesis of Novel Ligands

There is research on the synthesis of novel ligands using this compound, highlighting its utility in generating asymmetric imine ligands and mixed metal polynuclear complexes. These developments are significant in the field of coordination chemistry and catalysis (Olguín & Brooker, 2011).

Antioxidant Activity Studies

The antioxidant potential and related biological activities of various derivatives of this compound have been investigated, emphasizing the compound's relevance in pharmacological and biochemical research (Oliveira et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3,5-dimethyl-4-phenyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . The compound has been found to display superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . This interaction results in the suppression of the disease-causing organisms, thereby alleviating the symptoms of the diseases they cause .

Biochemical Pathways

It is known that the compound affects the life cycle of the disease-causing organisms, inhibiting their growth and proliferation . This disruption of the life cycle leads to a decrease in the number of disease-causing organisms, thereby reducing the severity of the diseases they cause .

Pharmacokinetics

It is known that the compound has good bioavailability, as evidenced by its potent antileishmanial and antimalarial activities .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Furthermore, the stability of the compound can be affected by factors such as temperature and pH . .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Pyrazoles, including 3,5-dimethyl-4-phenyl-1H-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism, which may influence their reactivity .

properties

IUPAC Name

3,5-dimethyl-4-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTZVPARPDWOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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